2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods . The yield of the synthesized compound can vary depending on the method used . For instance, one method yielded a product with a melting point of 176-179°C .Molecular Structure Analysis
The molecular structure of “2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using various techniques such as MS (Mass Spectrometry), IR (Infrared Spectroscopy), and NMR (Nuclear Magnetic Resonance) .Chemical Reactions Analysis
The Dimroth rearrangement is one of the chemical reactions that can occur in heterocyclic systems like triazoles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” can be determined using various techniques . For instance, the melting point of the compound was found to be 176-179°C .Scientific Research Applications
Crystal Structure and Molecular Interactions
The molecular structure of similar compounds has been studied in different solvate environments, showing interest in their potential biological activity and supramolecular architecture. For example, the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in dimethylformamide (DMF) and water environments revealed different hydrogen bonding interactions and supramolecular structures, suggesting varied biological activities (Canfora et al., 2010).
Synthetic Routes and Chemical Properties
Novel synthetic methods have been developed to obtain [1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating their antitumor, antiviral, and fungicidal activities. For instance, a new method for obtaining 3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones was described, highlighting the chemical, physical, and biological properties of these compounds for future research (Fizer et al., 2013).
Pharmacological Potential
The [1,2,4]triazolo[1,5-a]pyrimidines scaffold plays a significant role in pharmaceuticals, showing potential in anticancer, antimicrobial, and agrochemical applications. A comprehensive review on this scaffold discussed its synthetic strategies and pharmacological applications, emphasizing the need for further structure-activity relationship studies to explore its full therapeutic potential (Merugu et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death in tumor cells .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature and pressure could potentially influence the compound’s stability and reactivity .
Future Directions
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)20-13(17-8)18-14(19-20)21-7-10-3-4-11(15)6-12(10)16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKXOBKUCOWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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